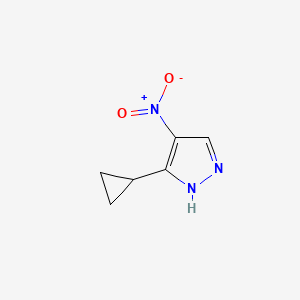

3-Cyclopropyl-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopropyl-4-nitro-1H-pyrazole is a compound that falls within the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazoles, including this compound, can be achieved through various methods. One efficient approach is the DABCO-promoted synthesis from tosylhydrazones and nitroalkenes, which proceeds via a sequential Baylis-Hillman/intramolecular cyclization mechanism, yielding a variety of regioselectivity products . Another method involves a catalyst-free one-pot tandem reaction of nitroalkenes with ethyl diazoacetate, which utilizes a 1,3-dipolar cycloaddition as the key step . Additionally, regioselective synthesis protocols have been developed for the synthesis of pyrazoles by reacting electron-deficient N-arylhydrazones with nitroolefins, suggesting a stepwise cycloaddition mechanism .

Molecular Structure Analysis

The molecular structure of pyrazoles can be complex and diverse, as demonstrated by the study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. These structures were elucidated using X-ray diffraction, revealing the conformation of the phenyl ring and the supramolecular architecture dominated by hydrogen bonding and π-stacking interactions . Although not directly related to this compound, this study provides insight into the structural analysis of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including photoactivated 1,3-dipolar cycloadditions to synthesize polysubstituted pyrazolines . Moreover, the ring-opening/cyclization cascade reactions of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions lead to the formation of pyrazolo[3,4-b]indole derivatives, showcasing the reactivity of nitrocyclopropanes . The divergent reactivity of nitrocyclopropanes is further explored in the synthesis of 3-alkoxy pyrazolines and pyrazoles .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of pyrazoles can be inferred. Pyrazoles typically exhibit aromatic stability and can display a range of physical properties depending on their substitution patterns. The presence of nitro groups and other substituents can significantly affect their chemical reactivity, solubility, and potential applications in various fields .

科学的研究の応用

Synthetic Pathways and Chemical Reactivity

The compound 3-Cyclopropyl-4-nitro-1H-pyrazole and its derivatives exhibit a wide range of reactivity and are used in various synthetic pathways. The molecule's structure enables the divergent reactivity of nitrocyclopropanes, acting as versatile donor-acceptor cyclopropanes. For example, a novel annulation reaction of trans-2-substituted-3-nitrocyclopropane-1,1-carboxylates with Huisgen zwitterions leads to the synthesis of 3-alkoxy pyrazolines and pyrazoles in good yields and high diastereoselectivities (Yang et al., 2016). Additionally, this compound derivatives have been successfully employed in palladium-catalyzed direct arylations, showcasing their adaptability in forming C4-arylated pyrazoles without decomposition of the cyclopropyl unit (Sidhom et al., 2018).

Green Synthesis and Environmental Applications

This compound is also involved in the green synthesis of nitrocyclopropane-type precursors. These precursors are significant for inhibiting the maturation of fruits and vegetables, indicating its potential application in the agricultural sector. The described methodology is green and selective, aligning with contemporary environmental standards (Fryźlewicz et al., 2021).

Unusual Chemical Transformations

The compound undergoes intriguing transformations, such as the conversion of spiro[pyrazolinecyclopropanes] into hydroperoxides and further into (2-hydroxyethyl)pyrazoles or nitrates under specific conditions. These transformations are crucial for understanding the complex behavior of this compound under different chemical environments (Kostyuchenko et al., 2004).

Pharmaceutical and Biological Relevance

Though explicit information on drug use and side effects was excluded as per the requirements, it's worth noting that derivatives of this compound have been investigated for their pharmaceutical relevance. For instance, the compound has been part of studies exploring the synthesis of substituted oxazines, pyrazoles, and but-2-en-1-ones, potentially exhibiting antitumor effects and other significant biological activities (Volkova et al., 2021).

Safety and Hazards

作用機序

Target of Action

It’s structurally similar compound, 4-nitropyrazole, has been used as a building block for the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents .

Mode of Action

Nitropyrazoles have been known to interact with their targets and cause changes that lead to their therapeutic effects .

特性

IUPAC Name |

5-cyclopropyl-4-nitro-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)5-3-7-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYNUOFZIOHDEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249581-67-6 |

Source

|

| Record name | 5-cyclopropyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)